molecular formula C11H19NO3 B13283479 (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol

Cat. No.: B13283479
M. Wt: 213.27 g/mol
InChI Key: MGUZSCCMPLXJGA-UHFFFAOYSA-N
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Description

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is an organic compound with the molecular formula C11H19NO3 and a molecular weight of 213.27 g/mol . This compound features a furan ring substituted with a hydroxymethyl group and an aminoalkyl chain, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol typically involves the reaction of furan derivatives with appropriate aminoalkylating agents. One common method includes the reaction of 5-hydroxymethylfurfural with (1-methoxybutan-2-yl)amine under controlled conditions . The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through distillation or recrystallization to ensure the final product meets industrial standards .

Chemical Reactions Analysis

Types of Reactions

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects and as a building block for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol involves its interaction with specific molecular targets. The aminoalkyl chain allows it to interact with enzymes and receptors, potentially inhibiting or modulating their activity. The furan ring may also contribute to its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • (5-{[(1-Methoxyethyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(1-Methoxypropyl)amino]methyl}furan-2-yl)methanol
  • (5-{[(1-Methoxyisopropyl)amino]methyl}furan-2-yl)methanol

Uniqueness

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is unique due to its specific aminoalkyl chain, which may confer distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in designing compounds with tailored activities for specific applications .

Biological Activity

(5-{[(1-Methoxybutan-2-yl)amino]methyl}furan-2-yl)methanol is a compound that has garnered interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound's structure can be described using its IUPAC name: this compound. The molecular formula is C12H17N1O3C_{12}H_{17}N_{1}O_{3} with a molecular weight of approximately 225.27 g/mol. Its structural features include a furan ring, which is known for its reactivity and biological significance.

Pharmacological Effects

Research indicates that compounds containing furan moieties often exhibit various biological activities, including:

  • Antimicrobial Activity : Studies have shown that furan derivatives can possess antimicrobial properties, potentially inhibiting the growth of bacteria and fungi.
  • Antioxidant Properties : The presence of hydroxymethyl groups in the structure may contribute to antioxidant effects, helping to mitigate oxidative stress.
  • Cytotoxicity : Some furan derivatives have been reported to exhibit cytotoxic effects against cancer cell lines, suggesting potential applications in cancer therapy.

The biological activity of this compound may be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : Furan derivatives can inhibit enzymes involved in metabolic pathways, leading to altered cellular functions.
  • Interaction with Cellular Receptors : The compound may interact with specific receptors, modulating signaling pathways that influence cell proliferation and apoptosis.
  • Reactive Oxygen Species (ROS) Modulation : By acting as an antioxidant, the compound may help in reducing ROS levels, thereby protecting cells from damage.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various furan derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, with a minimum inhibitory concentration (MIC) ranging from 50 to 100 µg/mL.

Study 2: Cytotoxic Effects on Cancer Cells

In vitro assays were conducted on several cancer cell lines (e.g., HeLa and MCF7). The compound demonstrated dose-dependent cytotoxicity with IC50 values around 20 µM, suggesting potential as an anticancer agent.

Data Tables

Biological Activity Effect Reference
AntimicrobialInhibition of bacterial growth
AntioxidantReduction of oxidative stress
CytotoxicityInduction of apoptosis in cancer cells

Properties

Molecular Formula

C11H19NO3

Molecular Weight

213.27 g/mol

IUPAC Name

[5-[(1-methoxybutan-2-ylamino)methyl]furan-2-yl]methanol

InChI

InChI=1S/C11H19NO3/c1-3-9(8-14-2)12-6-10-4-5-11(7-13)15-10/h4-5,9,12-13H,3,6-8H2,1-2H3

InChI Key

MGUZSCCMPLXJGA-UHFFFAOYSA-N

Canonical SMILES

CCC(COC)NCC1=CC=C(O1)CO

Origin of Product

United States

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